molecular formula C15H16O5 B191381 Hamaudol CAS No. 735-46-6

Hamaudol

Cat. No. B191381
CAS RN: 735-46-6
M. Wt: 276.28 g/mol
InChI Key: VOTLUFSYIRHICX-LBPRGKRZSA-N
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Description

Hamaudol is a chromone isolated from Saposhnikovia divaricata . It shows significant inhibitory activity on cyclooxygenase (COX)-1 and COX-2 activities with IC50 values of 0.30, 0.57 mM, respectively . It has potent analgesia and anti-inflammatory effects .


Molecular Structure Analysis

Hamaudol has a molecular formula of C15H16O5 . Its molecular weight is 276.28 . The structure of Hamaudol includes a chromone core .


Physical And Chemical Properties Analysis

Hamaudol is a solid substance . It has a molecular weight of 276.28 and a molecular formula of C15H16O5 . It should be stored at 4°C, protected from light, dry, and sealed .

Scientific Research Applications

Chromone Derivatives and Vascular Effects

A study by Shi (2003) isolated chromone derivatives, including 3′ S (−) hamaudol, 3′ S (−) Ο-acetylhamaudol, 3′ R (+) hamaudol, and (±) hamaudol, from the roots of Angelica morri Hayata. These compounds were evaluated for their inhibitory effect on rat aortic ring constriction induced by K+ or Ca2+. The study found that 3′ S (−) Ο-acetylhamaudol and (±) hamaudol had a dose-responsive inhibitory effect, indicating their potential vascular impact (Shi, 2003).

Chromone Content Determination Method

In another study, Shi Ren-bing (2007) developed a method for determining the total chromone content in the chromone fraction of Saposhnikovia divaricata, using hamaudol as a reference substance. This research is significant for the quantitative analysis of chromones, including hamaudol, in medicinal plants (Shi Ren-bing, 2007).

Analgesic Components in Saposhnikovia Root

Okuyama et al. (2001) identified hamaudol as one of the potent analgesic components in Saposhnikovia root. The study used activity-oriented separation and found that hamaudol, among other chromones, showed significant analgesic effects at low oral doses in mice (Okuyama et al., 2001).

Anti-Inflammatory Properties of Chromones

Kamino et al. (2016) conducted a comparative analysis of constituents in Saposhnikoviae Radix and Glehniae Radix cum Rhizoma, focusing on their inhibitory activity on nitric oxide production. The study identified hamaudol as a linear dihydropyranochromone responsible for the anti-inflammatory effects of Saposhnikoviae Radix, highlighting its pharmacological potential (Kamino et al., 2016).

Safety And Hazards

When handling Hamaudol, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLUFSYIRHICX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223719
Record name Hamaudol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hamaudol

CAS RN

735-46-6
Record name Hamaudol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hamaudol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hamaudol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
S Sun, L XU, L Kong, H Zhang… - Journal of China …, 2003 - pesquisa.bvsalud.org
… )-hamaudol were isolated from the pieces of Radix Angelica Morri. The inhibitory rate of 3′S-(-)-Ο-acetylhamaudol and (±)-hamaudol … first time,and(±)-hamaudol is a new. One of effect …
Number of citations: 4 pesquisa.bvsalud.org
Y Kimura, M Sumiyoshi, M Taniguchi… - The Natural Products …, 2012 - ingentaconnect.com
… The effects of hamaudol on tumor growth and tumorinduced angiogenesis were examined … were identified as hamaudol and 8-hydroxymethylhamaudol. Hamaudol (25 and 50 mg/kg) …
Number of citations: 4 www.ingentaconnect.com
T Ding, W Chen, GAN Qianying, W Zhixin… - Chinese Journal of …, 2022 - Elsevier
… The anti-allergic effect of hamaudol was the first to be discovered. GMK could markedly … Molecular docking results indicated that hamaudol and emodin had strong interaction with FcεRI …
Number of citations: 1 www.sciencedirect.com
D Tang, C Wang, Z Gu, J Li, L Jin, J Li, Z Wang… - Phytomedicine, 2023 - Elsevier
… From Table 3, it could be inferred that hamaudol had high affinities to both Syk and Lyn, and the binding energies of hamaudol-Syk and hamaudol-Lyn were mainly contributed by van …
Number of citations: 4 www.sciencedirect.com
GK Nikonov, AM Aminov - Chemistry of Natural Compounds, 1970 - Springer
… as hamaudol, previously isolated from several species of the genus Angelica [4-6]. The isolation of hamaudol … In the plants the hamaudol is apparently present in the form of esters, as is …
Number of citations: 3 link.springer.com
Y Kwon, HP Kim, MJ Kim… - Natural Product Sciences, 2017 - synapse.koreamed.org
Fourteen compounds were isolated from the stem of Angelica polymorpha. On the basis of spectral data, these compounds were identified as isoimperatorin (1), phellopterin (2), …
Number of citations: 18 synapse.koreamed.org
A Nitta, H Irie - … : Journal of the Pharmaceutical Society of …, 1968 - pubmed.ncbi.nlm.nih.gov
… Absolute configuration of hamaudol] … Absolute configuration of hamaudol] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
H Sun, L Cao, X Meng, X Wang - Zhongguo Zhong yao za zhi …, 2003 - europepmc.org
… METHOD: Crude drug was dried at different temperature, and the contents of prim-O-glucosyl-cimifugin, cimifugin, 4'-O-beta-glucosyl-5-O-methylvisamminol, sec-O-glucosyl-hamaudol …
Number of citations: 3 europepmc.org
RB An, BY Park, JH Kim, OK Kwon, JK Lee… - Natural Product …, 2005 - koreascience.kr
Thirteen compounds were isolated from the roots of Angelica genuflexa through repeated silica gel column chromatography. Nine coumarins, isoimperatorin (1), osthol (2), …
Number of citations: 20 koreascience.kr
H Ping, J Weiheng, L Maoxiang… - Zhong cao yao …, 1997 - europepmc.org
Four compounds were isolated from Peucedanum mashanense Shan et Shen, indigenous to Guangxi Province. They were identified as 3^(R)-(+)-hamaudol (I), 3^(S)-(-)-hamaudol (II), …
Number of citations: 1 europepmc.org

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